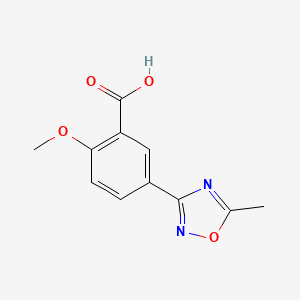

2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a methoxy group and an oxadiazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Substitution Reactions: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit the growth of various bacteria and fungi. The incorporation of the 5-methyl-1,2,4-oxadiazol-3-yl group in 2-methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid enhances its efficacy against pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Tuberculosis Treatment

There is a pressing need for novel treatments for tuberculosis (TB), particularly due to rising drug resistance. Research has identified oxadiazole derivatives as inhibitors of polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival. The oxadiazole-based compounds exhibit potent antitubercular activity with minimal cardiotoxicity compared to traditional treatments . The structure of this compound suggests it could be optimized further for enhanced activity against TB.

Anti-inflammatory Potential

Some studies suggest that compounds with oxadiazole structures can exhibit anti-inflammatory effects. This makes them potential candidates for treating inflammatory diseases. The methoxy group may enhance solubility and bioavailability, further supporting its therapeutic use .

Material Science

Polymer Additives

The unique properties of this compound make it suitable as an additive in polymer formulations. Its ability to influence thermal stability and mechanical properties can enhance the performance of polymers used in various applications including coatings and composites .

Agricultural Chemistry

Pesticidal Activity

Research into the pesticidal properties of oxadiazole derivatives has shown promise in controlling agricultural pests. The incorporation of the 5-methyl-1,2,4-oxadiazol-3-yl moiety may improve the efficacy of pesticides by targeting specific biological pathways in pests while minimizing impact on non-target organisms .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth | Potential development of new antibiotics |

| Tuberculosis Inhibition | Identified as a potent inhibitor of Pks13 with low cardiotoxicity | Offers a new avenue for TB treatment development |

| Polymer Applications | Enhanced thermal stability in polymer composites | Improves material performance in industrial applications |

| Pesticidal Properties | Effective against specific agricultural pests | Supports sustainable agricultural practices |

作用機序

The mechanism of action of 2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity.

Pathways Involved: The compound can modulate oxidative stress pathways, leading to the accumulation of reactive oxygen species and affecting cellular metabolism.

類似化合物との比較

1,2,4-Oxadiazole Derivatives: Compounds such as 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione.

Benzoic Acid Derivatives: Compounds like 2-methoxybenzoic acid and 5-methylbenzoic acid.

Uniqueness: 2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the combination of the methoxy group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.

生物活性

2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Functional Groups : Contains a methoxy group and an oxadiazole ring which are crucial for its biological activity.

- Molecular Weight : Approximately 244.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the binding affinity to enzymes and receptors.

Inhibition Studies

Research has indicated that derivatives of oxadiazole compounds can act as inhibitors for various enzymes, including:

- Carbonic Anhydrase : Selective inhibition has been observed in studies involving related compounds, suggesting potential for treating conditions like glaucoma .

- Acetylcholinesterase : Some derivatives have shown promising inhibitory effects against this enzyme, which is vital in neurodegenerative diseases .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests revealed:

- Minimum Inhibitory Concentration (MIC) : The compound showed lower MIC values compared to standard antibiotics like cefadroxil at concentrations around 100 μg/mL .

Antifungal Activity

In addition to antibacterial properties, the compound has shown effectiveness against various fungal strains. The mechanism is believed to involve disruption of fungal cell wall synthesis.

Antioxidant Activity

The compound's ability to scavenge free radicals suggests potential applications as an antioxidant agent. This property could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of oxadiazole derivatives demonstrated that compounds similar to this compound inhibited biofilm formation significantly more than traditional antibiotics. This suggests a novel approach to combat antibiotic resistance .

Case Study 2: Enzyme Inhibition

In a pharmacokinetic study involving Wistar rats, the compound was administered intraperitoneally. Blood samples were analyzed using HPLC-MS/MS techniques to identify metabolites and assess systemic exposure. Results indicated that the compound underwent significant biotransformation, yielding several active metabolites with enhanced biological activity .

Data Table: Summary of Biological Activities

化学反応の分析

Oxidation of the Oxadiazole Methyl Group

The methyl group on the 1,2,4-oxadiazole ring undergoes oxidation to a carboxylic acid under cobalt-catalyzed conditions. This reaction is performed in acetic acid with air as the oxidant, yielding a dicarboxylic acid derivative.

Reagents & Conditions

Product

5-(5-Carboxy-1,2,4-oxadiazol-3-yl)-2-methoxybenzoic acid

Example Reaction

C11H10N2O4Co(OAc)2,NaBr, AcOHC11H8N2O6

Esterification of the Carboxylic Acid

The benzoic acid group reacts with alcohols to form esters. Thionyl chloride (SOCl₂) is typically used to activate the acid as an acyl chloride intermediate.

Reagents & Conditions

-

Thionyl chloride (SOCl₂) in dichloromethane (DCM)

-

Alcohol (e.g., methanol, ethanol)

Product

Methyl 2-methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Example Reaction

C11H10N2O4+CH3OHSOCl2C12H12N2O4+HCl

Hydrolysis of the Methoxy Group

The methoxy group on the benzoic acid ring is hydrolyzed to a hydroxyl group under acidic conditions.

Reagents & Conditions

Product

5-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-hydroxybenzoic acid

Example Reaction

C11H10N2O4HBr, AcOHC10H8N2O4+CH3OH

Substitution Reactions on the Oxadiazole Ring

Electrophilic substitution on the oxadiazole ring is limited due to electron-withdrawing effects, but halogenation can occur under controlled conditions.

Reagents & Conditions

-

Bromine (Br₂) in acetic acid

-

50°C, 3–4 h

Product

3-Bromo-5-methyl-1,2,4-oxadiazole substituted benzoic acid

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is reduced to an amidine derivative using lithium aluminum hydride (LiAlH₄).

Reagents & Conditions

-

LiAlH₄ in tetrahydrofuran (THF)

-

Reflux, 4–6 h

Product

2-Methoxy-5-(3-methyl-1,2-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Coupling Reactions (Arylation/Amination)

The carboxylic acid can be functionalized via copper-catalyzed amination or arylation.

Reagents & Conditions

-

Copper(I) iodide (CuI), 1,10-phenanthroline

-

Aryl halides or amines, cesium carbonate (Cs₂CO₃)

Product

2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide derivatives

Key Findings

-

Oxidation is the most efficient transformation, achieving yields >90% under cobalt-mediated conditions .

-

The methoxy group is stable under oxidizing conditions but hydrolyzes readily in HBr/AcOH .

-

Esterification and arylation enable diversification of the carboxylic acid for drug discovery .

-

The oxadiazole ring exhibits moderate stability but undergoes reduction or halogenation under harsh conditions .

This compound serves as a versatile scaffold for synthesizing bioactive molecules, with reactivity centered on its carboxylic acid, methoxy group, and heterocyclic ring.

特性

IUPAC Name |

2-methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-6-12-10(13-17-6)7-3-4-9(16-2)8(5-7)11(14)15/h3-5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQYLMBMIDRYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。